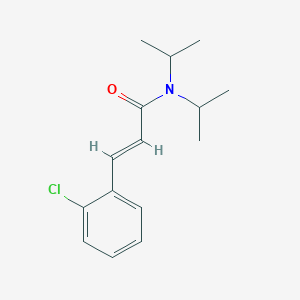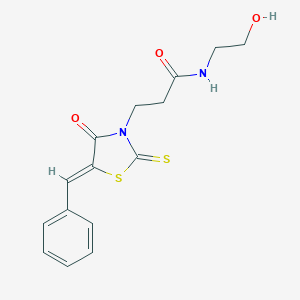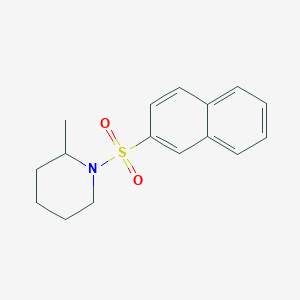
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate, also known as BNDD, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is composed of a diethyldithiocarbamate group, which is a well-known chelating agent, and a bromonitroaniline group, which is a common aromatic compound. BNDD has been shown to possess unique properties that make it a valuable tool for investigating various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate is not fully understood, but it is believed to involve the chelation of metal ions and the formation of reactive oxygen species. These reactive species can then interact with cellular components such as DNA and proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate has been shown to possess a wide range of biochemical and physiological effects. For example, it has been demonstrated to induce apoptosis in cancer cells by disrupting mitochondrial function. Additionally, 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate in lab experiments is its high selectivity for metal ions such as copper and zinc. This selectivity allows for the detection of these ions in complex biological samples such as blood or urine. However, one limitation of using 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate is its potential toxicity, which must be carefully controlled in order to avoid unwanted side effects.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate. One possible avenue of investigation is the development of new fluorescent probes based on 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate for detecting other metal ions such as iron or mercury. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis and purification of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate in order to improve its yield and purity.
Synthesemethoden
The synthesis of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate involves the reaction of diethyldithiocarbamate with 2-bromo-4-nitroaniline in the presence of a catalyst. The resulting compound is then purified using standard techniques such as column chromatography or recrystallization. The purity and identity of the final product can be confirmed using various analytical methods such as NMR spectroscopy or mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate as a fluorescent probe for detecting metal ions such as copper and zinc. Other studies have investigated the use of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells in vitro.
Eigenschaften
Produktname |
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate |
|---|---|
Molekularformel |
C13H16BrN3O3S2 |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
[2-(2-bromo-4-nitroanilino)-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H16BrN3O3S2/c1-3-16(4-2)13(21)22-8-12(18)15-11-6-5-9(17(19)20)7-10(11)14/h5-7H,3-4,8H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
SFVQCEWSYIMRHO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Kanonische SMILES |
CCN(CC)C(=S)SCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)

![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)

![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)



![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)

![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)
![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)
![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)
